molecular formula C₂₃H₂₀Cl₂N₄O₂S B1663844 Ibipinabant CAS No. 362519-49-1

Ibipinabant

Cat. No.: B1663844
CAS No.: 362519-49-1
M. Wt: 487.4 g/mol
InChI Key: AXJQVVLKUYCICH-UHFFFAOYSA-N
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Description

Central cannabinoid (CB1) receptor antagonists may have potential in the treatment of a number of diseases such as neuroinflammatory disorders, cognitive disorders, septic shock, obesity, psychosis, addiction, and gastrointestinal disorders. (±)-SLV 319 is the mixture of the CB1 receptor antagonist SLV 319 and its distomer, SLV 319 (+)-enantiomer. SLV 319 is a potent and selective CB1 receptor antagonist with Ki values of 7.8 and 7,943 nM for CB1 and peripheral cannabinoid (CB2), respectively. SLV 319 is less lipophilic (log P = 5.1) and therefore more water soluble than other known CB1 receptor ligands.
(±)-SLV319 is the racemate of SLV319. SLV319 is a potent and selective cannabinoid-1 (CB-1) receptor antagonist with an IC50 of 22 nM.

Mechanism of Action

Target of Action

The primary target of Ibipinabant is the cannabinoid receptor 1 (CB1) . This receptor is part of the endocannabinoid system, which plays a crucial role in various physiological processes such as appetite regulation, pain sensation, mood, and memory .

Mode of Action

This compound acts as an inverse agonist at the CB1 receptor . This means it binds to the same receptor as endogenous cannabinoids but induces an effect opposite to them. Instead of activating the receptor, this compound inhibits its activity, leading to decreased endocannabinoid signaling .

Biochemical Pathways

The inhibition of CB1 receptors by this compound affects several biochemical pathways. It reduces the activity of the G-protein-coupled receptor signaling pathway , which is involved in various physiological processes such as neurotransmission and immune response . By inhibiting this pathway, this compound can influence the body’s energy balance and metabolism .

Pharmacokinetics

Like many other drugs, it is likely to be absorbed through the gastrointestinal tract, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted through the kidneys . These processes can affect the drug’s bioavailability, or the proportion of the drug that enters the circulation and can have an active effect .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of CB1 receptors. This can lead to a decrease in appetite and potentially contribute to weight loss . Additionally, by inhibiting endocannabinoid signaling, this compound may also affect pain sensation, mood, and memory .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as diet and lifestyle can affect the body’s endocannabinoid system and thus potentially influence the drug’s effectiveness . Additionally, the drug’s stability could be affected by storage conditions such as temperature and humidity .

Properties

IUPAC Name

5-(4-chlorophenyl)-N-(4-chlorophenyl)sulfonyl-N'-methyl-4-phenyl-3,4-dihydropyrazole-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl2N4O2S/c1-26-23(28-32(30,31)20-13-11-19(25)12-14-20)29-15-21(16-5-3-2-4-6-16)22(27-29)17-7-9-18(24)10-8-17/h2-14,21H,15H2,1H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJQVVLKUYCICH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60457819
Record name 3-(4-Chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]-4,5-dihydro-N′-methyl-4-phenyl-1H-pyrazole-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362519-49-1
Record name 3-(4-Chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]-4,5-dihydro-N′-methyl-4-phenyl-1H-pyrazole-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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